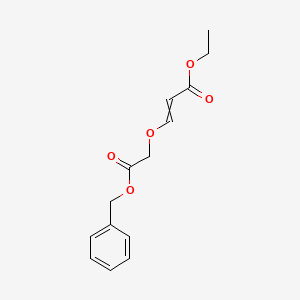![molecular formula C19H24O2 B14786734 (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)
(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-3,5-diene-7,17-dione: is a synthetic compound derived from dehydroepiandrosterone, a natural hormone produced by the adrenal glands. It is known for its ability to inhibit the enzyme aromatase, which is responsible for converting testosterone into estrogen. This property makes it a popular compound among fitness enthusiasts, bodybuilders, and athletes for its potential benefits in promoting hormonal balance and enhancing physique .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Androst-3,5-diene-7,17-dione can be synthesized from dehydroepiandrosterone through a series of chemical reactions.
Industrial Production Methods: Industrial production of Androst-3,5-diene-7,17-dione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Androst-3,5-diene-7,17-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry
- Androst-3,5-diene-7,17-dione is used as a reference standard in analytical chemistry for the quantitative determination of related compounds in biological samples .
Biology
- It is studied for its role in inhibiting aromatase, an enzyme involved in the biosynthesis of estrogens from androgens .
Medicine
- The compound is investigated for its potential therapeutic applications in conditions related to hormonal imbalances, such as estrogen-related cancers and gynecomastia .
Industry
Mecanismo De Acción
Mechanism
- Androst-3,5-diene-7,17-dione acts as an aromatase inhibitor, binding to the aromatase enzyme and preventing it from converting testosterone into estrogen. This inhibition leads to increased levels of testosterone and decreased levels of estrogen in the body .
Molecular Targets and Pathways
- The primary molecular target is the aromatase enzyme. By inhibiting this enzyme, Androst-3,5-diene-7,17-dione affects the hormonal pathways involved in the biosynthesis of estrogens from androgens .
Comparación Con Compuestos Similares
Similar Compounds
Androsta-1,4,6-triene-3,17-dione:
Dehydroepiandrosterone: A precursor to Androst-3,5-diene-7,17-dione, it is a natural hormone produced by the adrenal glands.
Uniqueness
Propiedades
Fórmula molecular |
C19H24O2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(10R,13S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1 |
Clave InChI |
VHDOTNMSJDQVEE-YJVBKCKTSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
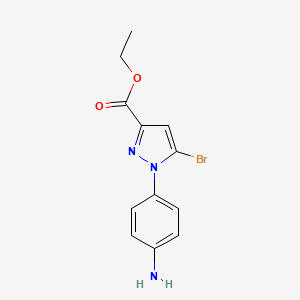
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
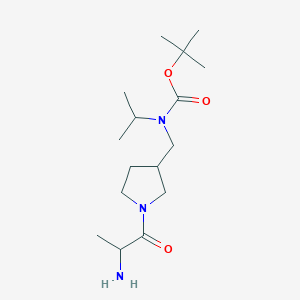
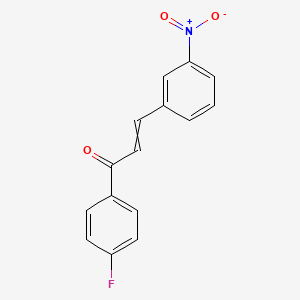
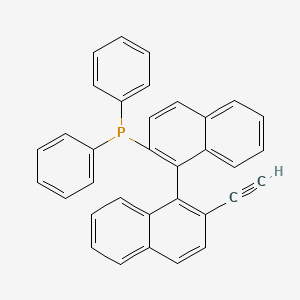
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
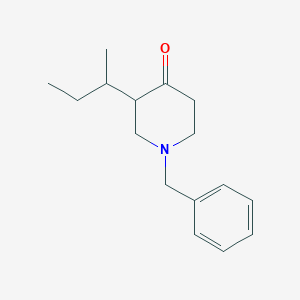
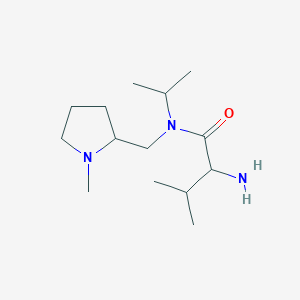
![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)
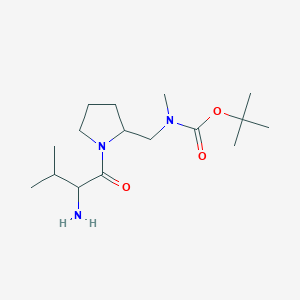
![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)
